2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. It is classified as a heterocyclic compound due to the presence of nitrogen in its structure, specifically featuring a quinoline moiety that is often associated with various biological activities. The compound's molecular formula is and it has a molecular weight of approximately 382.5 g/mol .
The synthesis of 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the quinoline and fluorophenyl groups.
The synthesis may involve the use of solvents like dimethylformamide or tetrahydrofuran under controlled temperatures to ensure optimal reaction conditions. Monitoring can be performed using thin-layer chromatography to track the progress of reactions .
The structure of 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone features:
The compound may undergo various chemical reactions typical for heterocycles, including:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions. Reaction conditions such as temperature, time, and concentration are critical for optimizing yield and purity .
The mechanism of action for 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is not fully elucidated but is hypothesized to involve interaction with specific biological targets, potentially including receptors or enzymes involved in signaling pathways. The presence of both quinoline and pyrrolidine suggests mechanisms that could influence neurotransmitter systems or cellular signaling cascades.
Research indicates that compounds with similar structures often exhibit significant biological activity, including anti-cancer properties or effects on neurological pathways . Further studies would be required to delineate its specific mechanism.
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting its significance in drug discovery processes. Further investigation into its biological properties could pave the way for novel therapeutic applications.
The structural architecture of 2-(4-fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone exemplifies a rational hybridization strategy integrating two distinct bioactive pharmacophores into a single chemical entity designed for potential dual-target inhibition. The molecule incorporates a fluorinated aryl ether moiety (4-fluorophenoxy) connected via an ethanone linker to a pyrrolidine-substituted quinoline system (3-(quinolin-8-yloxy)pyrrolidine). This deliberate fusion leverages the established biological profiles of its constituent components:
Quinoline Privileged Scaffold: The quinoline nucleus (particularly substituted at the 8-position with oxygen) is extensively documented as a privileged scaffold in medicinal chemistry, demonstrating broad-spectrum pharmacological activities. Its planar, electron-rich aromatic system facilitates critical π-π stacking and hydrogen-bonding interactions with diverse biological targets, including kinases (e.g., Plasmodium falciparum Protein Kinase 6, PfPK6), receptors (e.g., orexin receptors), and DNA in parasitic diseases [2] [6]. The 8-oxy substitution pattern is crucial, as it provides a vector for tethering to the pyrrolidine ring while maintaining target engagement capabilities observed in compounds like Ki8751, a known kinase inhibitor scaffold [2].
Fluorinated Phenoxy Enhancer: The 4-fluorophenoxy group introduces strategic electronic and steric properties. Fluorination at the para-position enhances metabolic stability, membrane permeability, and binding affinity through strong dipole interactions and reduced susceptibility to oxidative metabolism. Fluorinated aromatic systems are prevalent in FDA-approved drugs targeting kinases, GPCRs, and transporters due to these favorable physicochemical properties [1]. This moiety aligns with trends observed in kinase inhibitors like VEGFR2 modulators, where fluorine atoms improve target engagement and pharmacokinetics [2] [5].
Pyrrolidine Linker and Spacer: The N-substituted pyrrolidine serves as a conformationally constrained, saturated heterocyclic linker. Its tertiary nitrogen enables amide bond formation with the carbonyl linker, while the 3-position oxygen provides a flexible attachment point for the quinoline. This spacer balances rigidity for precise pharmacophore positioning and rotational freedom for optimal target binding. Computational modeling suggests the pyrrolidine's puckered conformation positions the quinoline and fluorophenoxy groups for simultaneous engagement with complementary binding pockets in hypothetical dual-target systems [5].
Table 1: Key Pharmacophoric Elements and Their Functional Roles
Structural Element | Key Functional Roles | Biological Precedents |
---|---|---|
Quinolin-8-yloxy | π-π stacking, hydrogen bond acceptance, hydrophobic cavity filling | Kinase inhibition (e.g., PfPK6 inhibitors), antimalarials [2] [6] |
4-Fluorophenoxy | Enhanced binding affinity, metabolic stability, membrane permeability, dipole interactions | VEGFR2 inhibitors, TRK modulators, CNS-active drugs [1] [4] [5] |
N-Acylated Pyrrolidine | Conformational control, linker flexibility, tertiary amine for solubility/salt formation | c-Met inhibitors, kinase modulator scaffolds [5] |
Carbonyl Spacer (ethanone) | Distance modulation, orientation control, metabolic lability point (potential prodrug strategy) | Flexible linker in kinase inhibitors [5] |
The hybridization strategy aims to create synergistic activity against interconnected disease pathways—potentially oncology or infectious diseases—where simultaneous modulation of two targets (e.g., a kinase and a receptor) could overcome limitations of single-target agents. Structural metrics indicate optimal spatial separation (~10-12 Å) between the quinoline nitrogen and the fluorine atom, consistent with distances observed in bifunctional kinase inhibitors [2] [5].
The synthesis of 2-(4-fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone necessitates a convergent multi-step route, involving the independent preparation of the quinoline-pyrrolidine fragment and the fluoroaryl-acetic acid derivative, followed by coupling. Critical steps and optimizations are delineated below:
Step 1: Synthesis of 3-(Quinolin-8-yloxy)pyrrolidine
Quinoline Precursor: 8-Hydroxyquinoline was synthesized via a modified Skraup reaction under microwave irradiation, utilizing glycerol, substituted aniline (2-aminophenol), and nitrobenzene in aqueous sulfuric acid (4:1:3 ratio glycerol:nitrobenzene:acid). This eco-friendly modification achieved 66% yield for 8-hydroxyquinoline within 15-20 minutes, significantly outperforming classical thermal methods (<40% yield) [6].Pyrrolidine Coupling: 8-Hydroxyquinoline underwent O-alkylation with N-Boc-3-bromopyrrolidine. Optimization revealed:
Step 2: Synthesis of 2-(4-Fluorophenoxy)acetic acid
Williamson Ether Synthesis: 4-Fluorophenol reacted with ethyl bromoacetate under basic conditions (potassium carbonate, acetone, reflux, 8h). Hydrolysis of the resultant ethyl ester (2.0 M sodium hydroxide, ethanol/water 3:1, 70°C, 3h) furnished 2-(4-fluorophenoxy)acetic acid in 92% yield over two steps. Purity (>99%) was confirmed by recrystallization from toluene [5].
Step 3: Amide Coupling to Form Final Compound
The pivotal coupling employed carbodiimide chemistry:
Table 2: Key Reaction Optimization Parameters and Yields
Step | Key Variable Optimized | Optimal Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Quinoline Synthesis (Skraup) | Solvent, Time, Acid ratio | H₂O, MW 100W, 15-20 min, glycerol:nitrobenzene:H₂SO₄ (4:1:3) | 66 | >90 [6] |
Pyrrolidine Alkylation | Base, Solvent, Temperature | K₂CO₃ (2.5 eq), DMF, 80°C, 12h | 85 | >95 [5] |
Boc Deprotection | Acid, Solvent, Temperature | TFA (20 eq), DCM, 0°C → RT, 2h | Quantitative | >99 [5] |
Acetic Acid Synthesis & Hydrolysis | Base, Solvent | K₂CO₃ (acetone, reflux); NaOH (aq EtOH, 70°C) | 92 (2 steps) | >99 [5] |
Amide Coupling (Final Step) | Coupling Reagent, Base, Workup | HATU, DIPEA, DMF, RT, 4h; Chromatography (EtOAc/Hexane) | 78 | >95 [5] |
Rigorous spectroscopic and chromatographic characterization confirmed the identity and purity of all intermediates and the final compound. Key analytical data are summarized:
Intermediates:
Final Compound: 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
Table 3: Summary of Key Spectroscopic Data for Final Compound
Analytical Method | Key Diagnostic Peaks/Bands | Structural Assignment |
---|---|---|
¹H NMR | δ 8.89 (dd, 1H), 8.21 (dd, 1H) | Quinoline H-2, H-4 |
δ 7.05–6.87 (m, 4H) | 4-Fluorophenoxy aromatic protons | |
δ 5.42–5.37 (m, 1H) | Pyrrolidine O-CH proton | |
δ 4.68 (s, 2H) | OCH₂CO linker protons | |
¹³C NMR | δ 168.1 | Amide carbonyl carbon |
δ 159.0 (d, J = 244 Hz) | Fluorophenyl ipso-C-F | |
δ 156.8 | Quinoline C-8 (ether linkage) | |
δ 74.5, 67.5, 58.5, 53.5 | Pyrrolidine O-CH, OCH₂CO, N-CH₂, O-CH-CH₂ carbons | |
FT-IR | 1655 cm⁻¹ | Amide I band (C=O stretch) |
1240, 1220 cm⁻¹ | Asymmetric C-O-C stretch (aryl ethers) | |
MS | m/z 367.1 [M+H]⁺ (ESI+) | Molecular ion confirmation |
The analytical data conclusively confirmed the target structure. The absence of unreacted starting material peaks in NMR and single peak in HPLC demonstrated high synthetic efficiency and purity, essential for downstream biological evaluation. The distinct downfield shift of the pyrrolidine O-CH proton (δ ~5.4 ppm) in the final compound versus the intermediate (δ ~5.3 ppm) confirmed successful amide bond formation. The characteristic fluorine coupling patterns in NMR and specific IR bands further validated the integration of the fluorinated pharmacophore [3] [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2